

Technical Comparison Guide: IR Spectroscopy of 5-Bromo-4-methoxy-2-methylbenzaldehyde

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Compound of Interest

Compound Name: *5-Bromo-4-methoxy-2-methylbenzaldehyde*

CAS No.: *1208795-91-8*

Cat. No.: *B2924202*

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Executive Summary & Compound Profile

5-Bromo-4-methoxy-2-methylbenzaldehyde is a tetrasubstituted aromatic aldehyde often employed as an intermediate in the synthesis of complex Schiff bases and pharmaceutical scaffolds. Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C5 position.

- Molecular Formula: C

H

BrO

[1]

- Molecular Weight: 229.07 g/mol [1]
- Key Functional Groups: Conjugated Aldehyde, Aryl Methyl Ether (Methoxy), Aryl Bromide.

The Analytical Challenge

The primary challenge in characterizing this compound is distinguishing it from:

- The Precursor: 4-Methoxy-2-methylbenzaldehyde (incomplete bromination).
- The Isomer: 5-Bromo-2-methoxy-4-methylbenzaldehyde (regioisomer formed via incorrect starting material or rearrangement).

Experimental Methodology

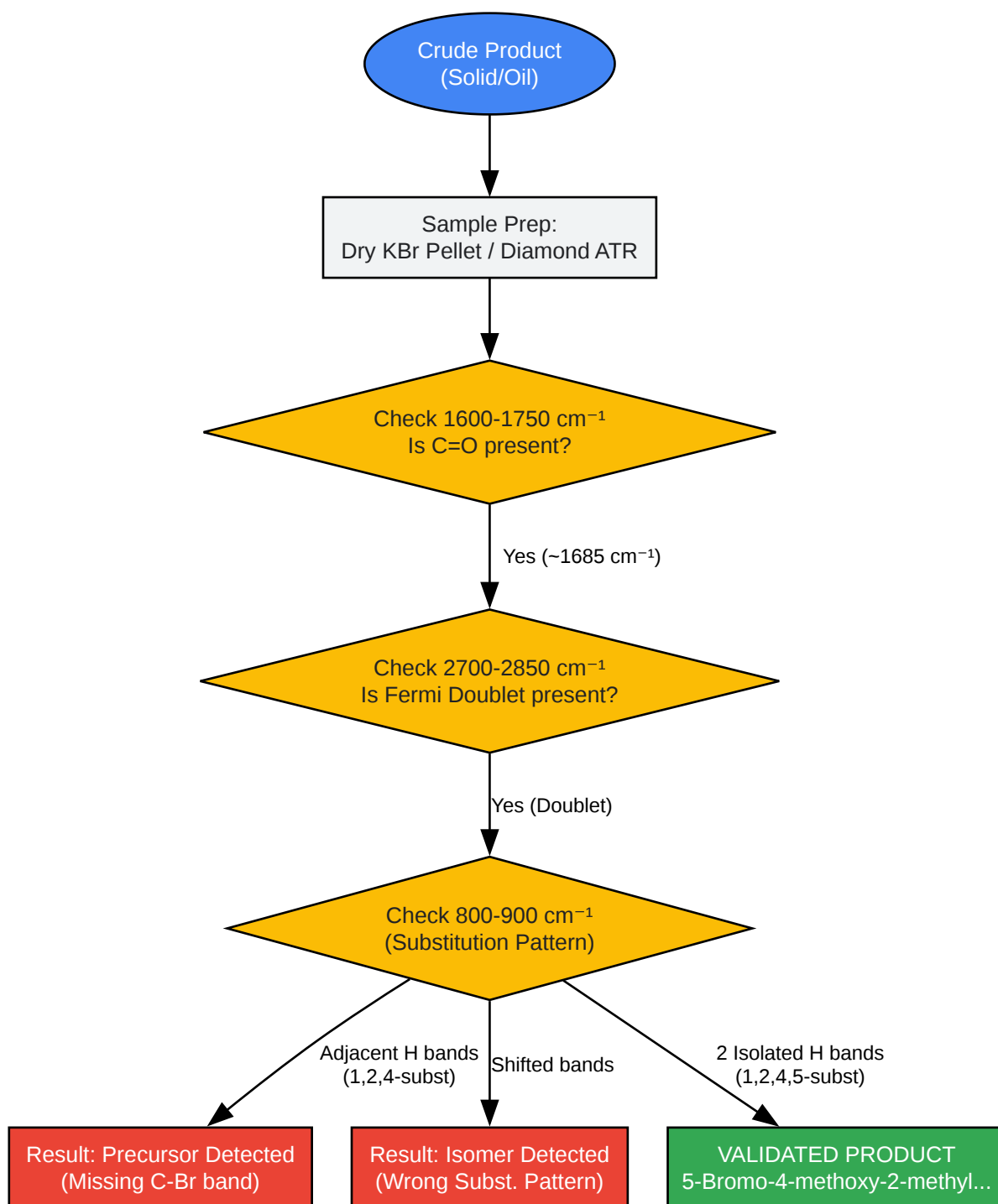
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes moisture interference, which can obscure critical aldehyde C-H bands.

Sample Preparation Protocol

- Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening. For high-resolution fingerprinting (to resolve isomer differences), a KBr pellet is the gold standard.
- Solvent Warning: Avoid chloroform or DCM for liquid cell analysis as their C-H stretches overlap with the aldehyde doublet.

Workflow Diagram: Synthesis & Verification Logic

The following diagram outlines the decision-making process for validating the product using IR markers.



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Figure 1: Logical workflow for IR-based validation of **5-Bromo-4-methoxy-2-methylbenzaldehyde**.

Detailed Spectral Analysis

The table below synthesizes experimental data from analogous systems and theoretical prediction rules for tetrasubstituted benzenes.

Characteristic Peak Assignment Table

Functional Group	Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Note
Aldehyde (C=O)	1680 – 1695	Strong	C=O[2] Stretch	Conjugated with aryl ring. Lower freq than alkyl aldehydes (1730).
Aldehyde (C-H)	2850 & 2750	Medium	C-H Stretch (Fermi Resonance)	The "Fermi Doublet." The lower band (2750) is critical for distinguishing aldehydes from ketones/esters.
Aryl Ether (C-O)	1250 – 1265	Strong	C-O-C Asym Stretch	Characteristic of the methoxy group attached to the ring.
Aryl Ether (O-C)	1020 – 1040	Medium	O-CH ₃ Sym Stretch	Often sharp and distinct.
Aromatic Ring	1580 – 1600	Med-Strong	C=C Ring Stretch	"Breathing" modes of the benzene ring.
Aryl Bromide	550 – 650	Medium	C-Br Stretch	Key differentiator from precursor. Often appears as a new band in the low-frequency region.
Subst. Pattern	870 – 890	Strong	C-H Out-of-Plane (OOP)	Critical: 1,2,4,5-tetrasubstitution leaves two isolated protons (H3 and H6).

Isolated H's
absorb at higher
freq (~880) than
adjacent H's.

Comparative Analysis: Product vs. Alternatives

This section explains why the spectrum looks the way it does compared to the most common contaminants.

Comparison A: Target vs. Precursor (4-Methoxy-2-methylbenzaldehyde)

The synthesis typically involves brominating the precursor. Incomplete reaction is a common failure mode.

- Mechanism of Change: The introduction of a heavy bromine atom at Position 5 (ortho to methoxy) changes the reduced mass of the ring system and the substitution pattern.
- Spectral Evidence:
 - Fingerprint Region (Critical):
 - Precursor (1,2,4-trisubstituted): Contains two adjacent protons (H5, H6). This creates a strong splitting pattern in the 800–860 cm^{-1} range.
 - Target (1,2,4,5-tetrasubstituted): The bromine replaces H5. Now, H3 and H6 are isolated (no neighbors). The "adjacent H" bands disappear, replaced by sharp "isolated H" bands near 880 cm^{-1} .
 - Low Frequency: The precursor lacks absorption in the 550–650 cm^{-1} region (C-Br stretch).

Comparison B: Target vs. Isomer (5-Bromo-2-methoxy-4-methylbenzaldehyde)

If the starting material was 2-methoxy-4-methylbenzaldehyde, you will obtain the wrong isomer.

- Electronic Effect:
 - Target (4-OMe): The methoxy group is para to the methyl and meta to the aldehyde.
 - Isomer (2-OMe): The methoxy group is ortho to the aldehyde.[3]
- Spectral Evidence:
 - Carbonyl Shift: In the Isomer (2-OMe), the oxygen of the methoxy group can interact sterically or electrostatically with the carbonyl oxygen, often shifting the C=O stretch to a slightly higher frequency (blue shift) compared to the Target.
 - Fingerprint: While both are 1,2,4,5-substituted, the specific position of the heavy bromine relative to the dipole of the aldehyde alters the intensity ratios of the ring breathing modes (1450–1600 cm^{-1}).

References

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Sources

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